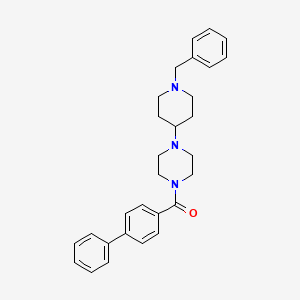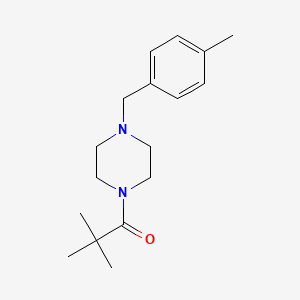
N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine, commonly known as FNDA, is a fluorescent dye that is widely used in scientific research. It is a small molecule that emits green fluorescence when excited with blue light. FNDA has several applications in biochemistry, cell biology, and neuroscience.
作用機序
The mechanism of action of FNDA is not fully understood. However, it is believed that FNDA binds to hydrophobic regions of biomolecules, such as the plasma membrane, and emits fluorescence when excited with blue light. FNDA has been shown to have a high affinity for lipid bilayers, which makes it an excellent tool for studying membrane dynamics.
Biochemical and Physiological Effects:
FNDA has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, FNDA can affect the physical properties of membranes, such as membrane fluidity and curvature. This can have downstream effects on membrane trafficking and signaling pathways.
実験室実験の利点と制限
FNDA has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also non-toxic and does not interfere with cellular processes. In addition, FNDA emits bright fluorescence, which makes it easy to detect and quantify. However, FNDA has some limitations. It has a limited excitation and emission range, which can limit its use in certain imaging systems. In addition, FNDA can be sensitive to pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are several future directions for FNDA research. One area of interest is the development of new fluorescent dyes with improved properties, such as wider excitation and emission ranges. Another area of interest is the use of FNDA in live-cell imaging studies. This would require the development of new labeling techniques that allow for the specific labeling of proteins and other biomolecules in live cells. Finally, FNDA could be used to study the dynamics of lipid rafts and other membrane microdomains, which play important roles in cellular signaling and disease processes.
合成法
FNDA can be synthesized using a multi-step process. The first step involves the reaction of 3-fluoroaniline with 2,4-dinitrophenylhydrazine to form 3-fluoro-N-(2,4-dinitrophenyl)hydrazine. This intermediate is then reacted with 2-amino-5-nitrophenol to form FNDA. The final product is purified using column chromatography.
科学的研究の応用
FNDA has several applications in scientific research. It is commonly used as a fluorescent dye to label proteins, lipids, and other biomolecules. FNDA can also be used to label cells and tissues for imaging studies. In addition, FNDA has been used to study the dynamics of membrane trafficking, receptor trafficking, and intracellular signaling pathways.
特性
IUPAC Name |
N-(3-fluorophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6FN5O5/c13-6-2-1-3-7(4-6)14-10-8(17(19)20)5-9(18(21)22)11-12(10)16-23-15-11/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJVRHFMHYZDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)
![10-(4-tert-butylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5170762.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)

![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)

![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
![1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5170806.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)
![N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5170818.png)


![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5170849.png)
